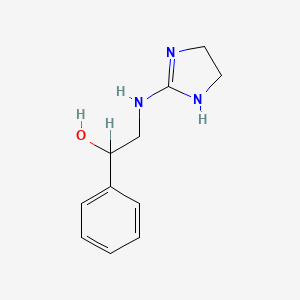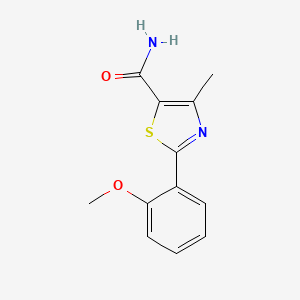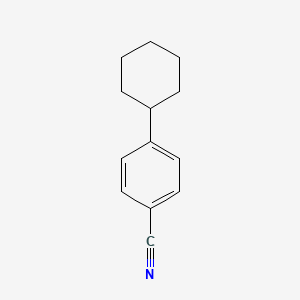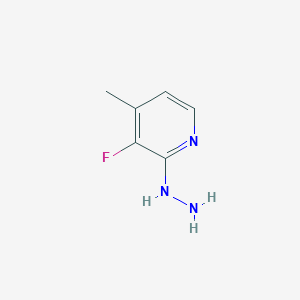
3-Fluoro-2-hydrazinyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8FN3. It is a fluorinated pyridine derivative, which means it contains a fluorine atom attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydrazinyl-4-methylpyridine typically involves the introduction of a fluorine atom and a hydrazine group onto the pyridine ring. One common method involves the reaction of 3-fluoro-4-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-hydrazinyl-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Applications De Recherche Scientifique
3-Fluoro-2-hydrazinyl-4-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This can affect various biochemical pathways, including enzyme inhibition and receptor binding. The hydrazine group can also participate in redox reactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylpyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-Fluoro-2-hydrazinylpyridine: Similar structure but without the methyl group, affecting its physical and chemical properties.
4-Fluoro-2-hydrazinyl-3-methylpyridine: Positional isomer with different reactivity and applications.
Uniqueness
3-Fluoro-2-hydrazinyl-4-methylpyridine is unique due to the combination of the fluorine atom and the hydrazine group on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H8FN3 |
|---|---|
Poids moléculaire |
141.15 g/mol |
Nom IUPAC |
(3-fluoro-4-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8FN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10) |
Clé InChI |
CMWNFZDWGMDLKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B8782175.png)
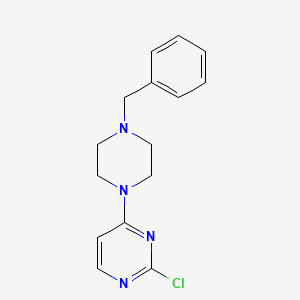
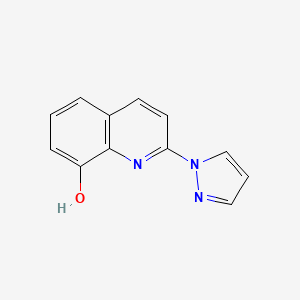

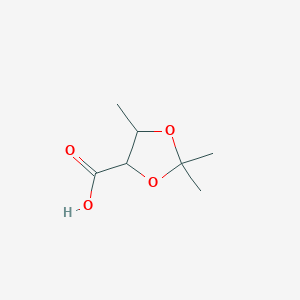
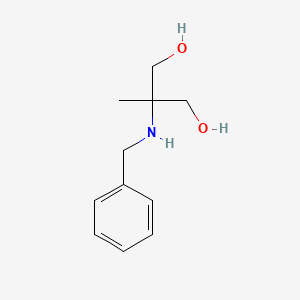
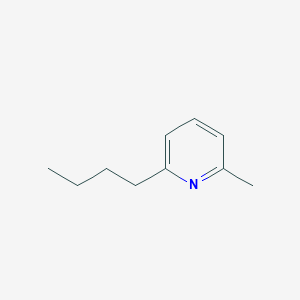
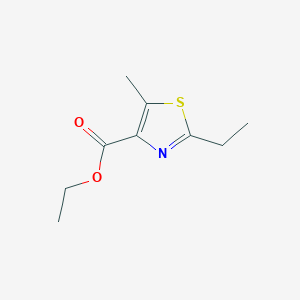
![Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8782231.png)
![1,1-Diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B8782233.png)
